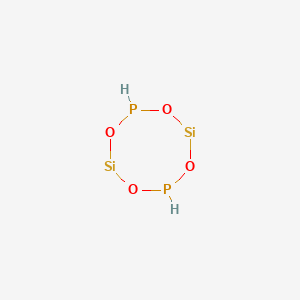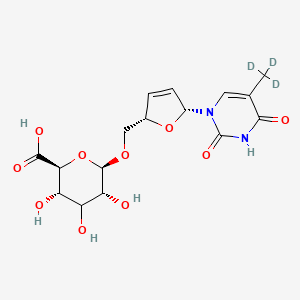
Stavudine 5-O-beta-glucuronide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stavudine 5-O-beta-glucuronide-d3 is an isotope-labeled analog of Stavudine 5-O-beta-glucuronide. Stavudine itself is a reverse transcriptase inhibitor and antiviral, primarily used in the treatment of HIV infections. The compound this compound is specifically labeled with deuterium, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Stavudine 5-O-beta-glucuronide-d3 involves the glucuronidation of Stavudine. This process typically requires the use of glucuronic acid derivatives under specific reaction conditions. The deuterium labeling is achieved by incorporating deuterated reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production.
化学反応の分析
Types of Reactions
Stavudine 5-O-beta-glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .
科学的研究の応用
Stavudine 5-O-beta-glucuronide-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry for studying metabolic pathways and drug interactions.
Biology: It is used in biological studies to understand the metabolism and pharmacokinetics of Stavudine.
Medicine: It aids in the development of antiviral therapies by providing insights into the drug’s mechanism of action.
Industry: It is utilized in the pharmaceutical industry for quality control and validation of analytical methods
作用機序
Stavudine 5-O-beta-glucuronide-d3 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the virus. The compound competes with the natural substrate, deoxyguanosine triphosphate, and gets incorporated into the viral DNA. This incorporation leads to the termination of DNA synthesis, thereby inhibiting viral replication .
類似化合物との比較
Similar Compounds
Stavudine 5-O-beta-glucuronide: The non-deuterated analog of Stavudine 5-O-beta-glucuronide-d3.
Zidovudine 5-O-beta-glucuronide: Another glucuronide derivative of a nucleoside reverse transcriptase inhibitor.
Lamivudine 5-O-beta-glucuronide: A glucuronide derivative of Lamivudine, another antiviral drug.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracking of metabolic pathways are essential .
特性
分子式 |
C16H20N2O10 |
|---|---|
分子量 |
403.36 g/mol |
IUPAC名 |
(2S,3S,5R,6R)-6-[[(2S,5R)-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]-2,5-dihydrofuran-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O10/c1-6-4-18(16(25)17-13(6)22)8-3-2-7(27-8)5-26-15-11(21)9(19)10(20)12(28-15)14(23)24/h2-4,7-12,15,19-21H,5H2,1H3,(H,23,24)(H,17,22,25)/t7-,8+,9?,10-,11+,12-,15+/m0/s1/i1D3 |
InChIキー |
OMYGFARMZNCWPN-YQMJTJDPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


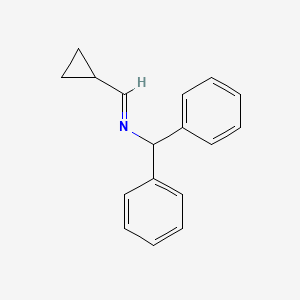
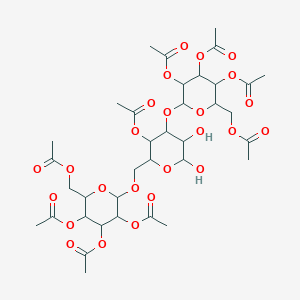
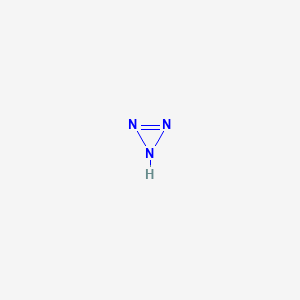
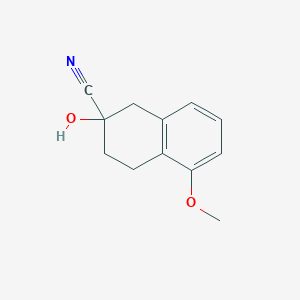
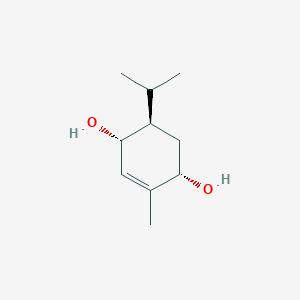
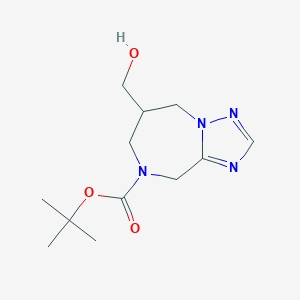

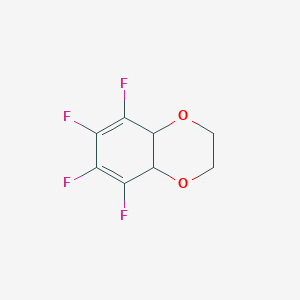

![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)

